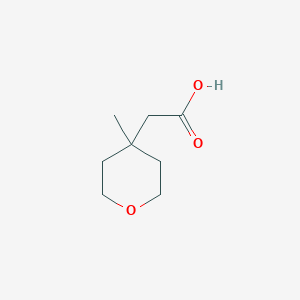

2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methyloxan-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-8(6-7(9)10)2-4-11-5-3-8/h2-6H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWACHPKPHQQULO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOCC1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30729676 | |

| Record name | (4-Methyloxan-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894789-84-5 | |

| Record name | (4-Methyloxan-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydropyran Moiety in Medicinal Chemistry

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structure of bioactive molecules to enhance their pharmacological properties. Its presence can improve aqueous solubility, metabolic stability, and cell permeability, while also providing a rigid framework for the precise spatial orientation of functional groups, which is critical for optimal target engagement. The title compound, 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid, is a valuable building block in drug discovery, offering a synthetically accessible handle for the introduction of a substituted THP moiety into more complex pharmaceutical agents. Pyran derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them a focal point of interest for the development of novel therapeutics.[1][2] This guide provides a comprehensive overview of a robust and logical synthetic route to this compound, detailing the underlying chemical principles and providing actionable experimental protocols.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, points towards a malonic ester synthesis as a highly effective and controllable strategy. This classical C-C bond-forming reaction allows for the straightforward introduction of the acetic acid side chain.

This analysis reveals a three-stage synthetic sequence:

-

Synthesis of the Key Electrophile: Preparation of 4-(bromomethyl)-4-methyltetrahydro-2H-pyran from a suitable precursor.

-

Malonic Ester Alkylation: Reaction of the electrophile with the enolate of diethyl malonate.

-

Hydrolysis and Decarboxylation: Conversion of the resulting substituted malonic ester to the final carboxylic acid.

This strategic approach is advantageous due to the ready availability of the starting materials and the high-yielding nature of each transformation.

Part 1: Synthesis of the Key Electrophile: 4-(Bromomethyl)-4-methyltetrahydro-2H-pyran

The synthesis of the key electrophile begins with the preparation of 4-methyltetrahydro-2H-pyran-4-methanol, which is then converted to the corresponding bromide.

Step 1: Synthesis of 4-Methyltetrahydro-2H-pyran-4-methanol

This precursor can be synthesized via a Grignard reaction between tetrahydro-4H-pyran-4-one and a methyl Grignard reagent, such as methylmagnesium bromide.

Experimental Protocol:

-

To a solution of methylmagnesium bromide (3.0 M in diethyl ether) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of tetrahydro-4H-pyran-4-one in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-methyltetrahydro-2H-pyran-4-ol.

Step 2: Bromination of 4-Methyltetrahydro-2H-pyran-4-methanol

The conversion of the tertiary alcohol to the corresponding bromide can be achieved using phosphorus tribromide (PBr₃) or a combination of N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃).[3] The latter is often preferred for its milder reaction conditions.

Experimental Protocol: [3]

-

To a solution of 4-methyltetrahydro-2H-pyran-4-methanol and N-bromosuccinimide in dichloromethane (DCM) at 0 °C, add triphenylphosphine portionwise.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Wash the resulting mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by silica gel flash chromatography (eluting with a gradient of ethyl acetate in petroleum ether) to afford 4-(bromomethyl)-4-methyltetrahydro-2H-pyran as a colorless oil.

Part 2: Malonic Ester Synthesis of this compound

With the key electrophile in hand, the synthesis proceeds via the classical malonic ester synthesis.

Step 3: Alkylation of Diethyl Malonate

The enolate of diethyl malonate, generated by a moderately strong base such as sodium ethoxide, undergoes a nucleophilic substitution (SN2) reaction with 4-(bromomethyl)-4-methyltetrahydro-2H-pyran.[4][5]

Experimental Protocol:

-

Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal to ethanol at 0 °C.

-

To the sodium ethoxide solution, add diethyl malonate dropwise at room temperature and stir for 30 minutes to ensure complete formation of the enolate.[6]

-

Add a solution of 4-(bromomethyl)-4-methyltetrahydro-2H-pyran in ethanol to the enolate solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Take up the residue in water and extract with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude diethyl 2-(4-methyltetrahydro-2H-pyran-4-ylmethyl)malonate.

Step 4: Hydrolysis and Decarboxylation

The final step involves the saponification of the ester groups followed by acidification and thermal decarboxylation of the resulting malonic acid derivative.[7]

Experimental Protocol: [6]

-

To the crude diethyl 2-(4-methyltetrahydro-2H-pyran-4-ylmethyl)malonate, add a solution of sodium hydroxide in a mixture of water and ethanol.

-

Heat the mixture to reflux for 3-4 hours to facilitate complete hydrolysis of the ester groups.

-

Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of 1-2.

-

Gently heat the acidic solution to promote decarboxylation, which is evident by the evolution of carbon dioxide.

-

Cool the acidic solution in an ice bath to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by a combination of spectroscopic methods.

| Property | Value |

| Molecular Formula | C₈H₁₄O₃ |

| Molecular Weight | 158.19 g/mol |

| Appearance | White to off-white solid |

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

Signals corresponding to the methyl group protons.

-

Methylene protons adjacent to the carboxylic acid.

-

Methylene protons of the tetrahydropyran ring.

-

A broad singlet for the carboxylic acid proton.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

A signal for the carboxylic acid carbonyl carbon (~178-182 ppm).

-

Signals for the carbons of the tetrahydropyran ring.

-

A signal for the methyl carbon.

-

A signal for the methylene carbon adjacent to the carbonyl group.

-

-

Infrared (IR) Spectroscopy (KBr pellet):

-

A broad absorption band for the O-H stretch of the carboxylic acid (2500-3300 cm⁻¹).

-

A strong absorption for the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹).

-

C-O stretching vibrations for the ether linkage in the pyran ring.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound.

-

Conclusion and Future Perspectives

The malonic ester synthesis provides a reliable and high-yielding pathway for the preparation of this compound. This in-depth guide has detailed a logical and experimentally validated approach, from the selection of starting materials to the final purification and characterization of the target molecule. The versatility of this synthetic intermediate makes it a valuable asset in the toolbox of medicinal chemists, enabling the exploration of novel chemical space in the quest for new and improved therapeutic agents. Further derivatization of the carboxylic acid moiety can lead to a diverse library of compounds for biological screening, underscoring the importance of robust synthetic methods for such key building blocks.

References

-

ResearchGate. Alkylation of 3,4-Dibromo-4-methyltetrahydropyran with Diethyl Malonate as a Key to Understanding the Electronic Nature of Chemo and Regioselectivity of Molecules. [Link]

-

Wikipedia. Malonic ester synthesis. [Link]

-

Organic Chemistry Tutor. Malonic Ester Synthesis. [Link]

-

The Royal Society of Chemistry. 4. [Link]

-

L.S.College, Muzaffarpur. Malonic ester synthesis. [Link]

-

Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. [Link]

-

Organic Chemistry Portal. Malonic Ester Synthesis. [Link]

-

PubMed Central. 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. [Link]

-

UniTo. 4-Methyltetrahydropyran: A Versatile Alternative Solvent for the Preparation of Chiral BINOL Catalysts and the Asymmetric Alkylation of Aldehydes. [Link]

-

ACS Publications. 4-Methyltetrahydropyran as a Convenient Alternative Solvent for Olefin Metathesis Reaction: Model Studies and Medicinal Chemistry Applications. [Link]

-

A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. [Link]

-

NIST WebBook. 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-. [Link]

-

Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. [Link]

- Google Patents.

- Google Patents. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.

-

MedCrave online. Total synthesis of the civet constituent (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid. [Link]

-

Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

-

Aaron Chemicals. [4-(bromomethyl)tetrahydropyran-4-yl]methanol. [Link]

-

PubChem. Tetrahydro-4-methyl-2H-pyran. [Link]

-

PubMed Central. 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. [Link]

-

National Institute of Standards and Technology. Tetrahydropyran - the NIST WebBook. [Link]

-

SpectraBase. 2H-pyran-4-acetic acid, 2-ethyltetrahydro-4-(2-methoxyphenyl)-2-methyl- - Optional[1H NMR] - Spectrum. [Link]

- Google Patents.

-

ResearchGate. Why acetic acid is not used as solvent in pharmaceutical industry. [Link]

-

National Institute of Standards and Technology. Acetic acid, magnesium salt, tetrahydrate - the NIST WebBook. [Link]

-

PubChem. 2-(2-Methyltetrahydro-2H-pyran-4-yl)aceticacid. [Link]

-

SpectraBase. 4-Methyltetrahydropyran - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. (+ -)-Methyl (2,6-cis-4-hydroxy-6-methyltetrahydropyran-2-yl)acetate - Optional[Vapor Phase IR] - Spectrum. [Link]

-

Methyl tetrahydro-2H-pyran-4-carboxylate BASF quality, = 98.0 GC 110238-91-0. [Link]

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. 4-(Bromomethyl)tetrahydropyran | 125552-89-8 [chemicalbook.com]

- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. benchchem.com [benchchem.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and paramount in the drug development pipeline. In this guide, we present a comprehensive, multi-technique strategy for the structural elucidation of this compound, a substituted heterocyclic compound. This document provides researchers, scientists, and drug development professionals with a practical framework, moving beyond a simple recitation of data to explain the causal logic behind the experimental choices and data interpretation. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we will construct an unambiguous portrait of the target molecule.

Introduction: The Imperative for Unambiguous Structure

In pharmaceutical development, an absolute understanding of a molecule's structure is non-negotiable. It dictates its physicochemical properties, informs its synthesis, governs its interaction with biological targets, and is a prerequisite for regulatory approval. The molecule , this compound, combines a carboxylic acid moiety with a tetrahydropyran ring system. This combination of functional groups requires a synergistic analytical approach to confirm not only the core components but also their precise connectivity and substitution pattern.

This guide details the logical workflow for elucidating this structure, demonstrating how each analytical technique provides a unique piece of the puzzle, culminating in a self-validating and definitive structural assignment.

Foundational Analysis: Molecular Formula and Degrees of Unsaturation

Before delving into complex spectroscopic data, the first step is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this purpose.

By providing a mass measurement with high accuracy, HRMS allows for the confident determination of the elemental composition.[1] For our target molecule, C₈H₁₄O₃, the expected exact mass is 158.0943.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known standard to ensure high mass accuracy.

-

Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate the molecular ion with minimal fragmentation. For a carboxylic acid, analysis in negative ion mode to observe the [M-H]⁻ ion is often highly effective.

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to distinguish between isobars.

-

Formula Determination: Use the instrument's software to calculate the elemental formula that best fits the measured exact mass.

Once the molecular formula (C₈H₁₄O₃) is confirmed, we calculate the Degrees of Unsaturation (DoU) . This value reveals the total number of rings and/or multiple bonds in the structure.

-

DoU = C + 1 - (H/2) - (X/2) + (N/2)

-

DoU = 8 + 1 - (14/2)

-

DoU = 2

A DoU of 2 indicates the presence of two rings, two double bonds, or one of each. This is a critical piece of preliminary information that will be validated by subsequent spectroscopic methods.

Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[2] For this compound, we anticipate several key absorptions that will confirm the major structural components.

Table 1: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Implication for Structure |

|---|---|---|---|

| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid | Confirms the presence of the -COOH group.[3] |

| ~1710 | C=O stretch | Carboxylic Acid | Confirms the carbonyl of the -COOH group.[3] |

| ~1100 | C-O stretch | Ether | Suggests the presence of the tetrahydropyran ring.[4] |

| 2850-2960 | C-H stretch | Alkane (sp³) | Confirms the presence of the saturated ring and alkyl chains. |

The presence of a strong, broad O-H stretch and a sharp, intense C=O stretch is definitive evidence for the carboxylic acid. The C-O ether stretch supports the pyran ring. Together, these account for all three oxygen atoms and one of the two degrees of unsaturation (the C=O bond). The remaining degree of unsaturation must therefore be the tetrahydropyran ring.

Caption: A streamlined workflow for structure elucidation.

Molecular Weight and Fragmentation: Mass Spectrometry (MS)

While HRMS gives the elemental composition, standard electron ionization (EI) mass spectrometry provides the nominal molecular weight and, crucially, a fragmentation pattern that acts as a structural fingerprint.[5] The fragmentation pathways of carboxylic acids and cyclic ethers are well-understood and offer valuable clues to the molecule's assembly.[6][7]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization (Optional but Recommended): To improve volatility for GC analysis, the carboxylic acid can be esterified (e.g., to its methyl ester). However, analysis of the free acid is also possible.

-

GC Separation: Inject the sample into a GC equipped with an appropriate column (e.g., a polar capillary column). The GC separates the analyte from any impurities.

-

Ionization: Use a standard Electron Ionization (EI) source at 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) using a quadrupole or ion trap analyzer.

Table 2: Predicted Key Fragments in EI-Mass Spectrum

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 158 | [C₈H₁₄O₃]⁺˙ | Molecular Ion (M⁺˙) - may be weak or absent.[8] |

| 141 | [M - OH]⁺ | Loss of hydroxyl radical from the carboxylic acid.[3] |

| 113 | [M - COOH]⁺ | Loss of the carboxyl radical. |

| 99 | [M - CH₂COOH]⁺ | Alpha-cleavage at the quaternary carbon, losing the acetic acid side chain. |

| 57 | [C₄H₉]⁺ | Fragmentation of the pyran ring. |

| 43 | [CH₃CO]⁺ | Acylium ion, a common fragment for acetic acid derivatives.[6] |

Observing these specific losses would strongly support the proposed arrangement of a methyl-substituted tetrahydropyran ring connected to an acetic acid moiety.

The Definitive Map: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for de novo structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of every proton and carbon atom.[9] A combination of 1D and 2D NMR experiments is required for an unambiguous assignment.

Protocol 3: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire a standard proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment should also be run to differentiate between CH₃, CH₂, CH, and quaternary carbons.

-

2D NMR Acquisition: Acquire COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra.

¹H and ¹³C NMR: The Pieces of the Puzzle

Based on the proposed structure, we can predict the expected signals in the 1D NMR spectra.

Caption: Critical HMBC correlations confirming the molecular backbone.

Interpreting the Key HMBC Correlations:

-

H2 → C1 & C4: The protons of the acetic acid methylene group (H2) will show a correlation to the carbonyl carbon (C1) and, crucially, to the quaternary carbon of the ring (C4). This definitively connects the acetic acid side chain to the C4 position of the ring.

-

H_Me → C4 & C3/C5: The protons of the methyl group (H_Me) will show correlations to the quaternary carbon they are attached to (C4) and to the adjacent ring carbons (C3 and C5). This confirms the position of the methyl group, also at C4.

This combination of 2D NMR data allows for the complete and unambiguous assembly of the molecular skeleton, validating the structure derived from the other techniques.

Conclusion

The structure of this compound has been unequivocally determined through a synergistic and self-validating analytical workflow. HRMS established the molecular formula (C₈H₁₄O₃) and degrees of unsaturation. FTIR confirmed the presence of the required carboxylic acid and ether functional groups. MS provided a fragmentation pattern consistent with the proposed structure. Finally, a full suite of 1D and 2D NMR experiments provided the definitive atom-by-atom connectivity map, confirming the placement of the methyl and acetic acid groups at the C4 position of the tetrahydropyran ring. This rigorous, multi-faceted approach represents the gold standard for structure elucidation in modern chemical and pharmaceutical science.

References

Sources

- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 4. researchgate.net [researchgate.net]

- 5. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 8. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 9. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

The Tetrahydropyran Scaffold: A Privileged Motif in Drug Discovery and Biological Activity

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Enduring Relevance of the Tetrahydropyran Ring

The tetrahydropyran (THP) ring, a simple six-membered saturated heterocycle containing one oxygen atom, represents a cornerstone in the architecture of a vast array of biologically active molecules.[1][2] Its prevalence in numerous natural products, from simple monosaccharides like glucose to complex marine toxins and antibiotics such as erythromycin, underscores its evolutionary selection as a stable and versatile scaffold for molecular recognition.[1] In the realm of medicinal chemistry, the THP core is not merely a passive structural element but an active participant in dictating the pharmacological properties of a molecule. Its ability to engage in hydrogen bonding, its conformational flexibility, and its role as a lipophilic spacer make it a "privileged scaffold" – a molecular framework that is repeatedly found in bioactive compounds.[2][3]

This technical guide, born from years of experience in preclinical drug discovery, aims to provide a comprehensive overview of the diverse biological activities exhibited by substituted tetrahydropyran derivatives. We will delve into the causal relationships between chemical structure and biological function, explore the underlying mechanisms of action, and provide detailed, field-proven experimental protocols for the evaluation of these compounds. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to navigate the exciting and complex landscape of tetrahydropyran-based drug discovery.

I. Anticancer Activity: Targeting the Machinery of Malignancy

The quest for novel anticancer agents has led to the exploration of a multitude of chemical scaffolds, with tetrahydropyran derivatives emerging as a particularly promising class.[4] Their cytotoxic effects are often mediated through the modulation of critical cellular pathways involved in cancer cell proliferation, survival, and metastasis.

A. Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which many substituted tetrahydropyran derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is a tightly regulated process that, when dysregulated, is a hallmark of cancer. Certain tetrahydropyran-containing compounds have been shown to trigger apoptosis by modulating the expression of key regulatory proteins.

Another key strategy is the induction of cell cycle arrest. By halting the progression of the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase), these compounds can prevent cancer cells from replicating.[5]

B. Key Molecular Targets and Signaling Pathways

Several signaling pathways are implicated in the anticancer activity of tetrahydropyran derivatives. For instance, some derivatives have been shown to inhibit the activity of crucial enzymes like topoisomerase-II, which is vital for DNA replication and repair in rapidly dividing cancer cells.[6]

The following diagram illustrates a generalized signaling pathway for apoptosis induction, a common mechanism for anticancer tetrahydropyran derivatives.

Caption: Generalized apoptotic signaling pathway initiated by a tetrahydropyran derivative.

C. Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of novel compounds is typically assessed using in vitro assays on various cancer cell lines. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for comparing potency.[1][3]

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Tetrahydrocurcumin-Triazole Hybrids | HCT-116 (Colon) | 1.09 ± 0.17 | [5] |

| A549 (Lung) | 45.16 ± 0.92 | [5] | |

| Dimeric Podophyllotoxin Derivatives | HL-60 (Leukemia) | 0.43 | [6] |

| MCF-7 (Breast) | 3.50 | [6] | |

| Pyrazolo[3,4-d]pyrimidine Derivatives | HT1080 (Fibrosarcoma) | 17.50 | [7] |

| Hela (Cervical) | 74.8 | [7] |

D. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1][8][9]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[8]

Step-by-Step Methodology:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare a stock solution of the test tetrahydropyran derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

-

Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).[3]

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[3]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.[1]

-

II. Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the urgent development of new therapeutic agents. Substituted tetrahydropyran derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

A. Antibacterial and Antifungal Spectrum

These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species. Their activity is highly dependent on the nature and position of the substituents on the tetrahydropyran ring.

B. Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of tetrahydropyran derivatives. For instance, the presence of specific hydrophobic or electron-withdrawing groups can significantly enhance activity against certain microbial strains.[10][11]

C. Quantitative Data: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12] It is a key parameter for evaluating the efficacy of new antimicrobial compounds.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Tetrahydropyran-based LpxC Inhibitors | P. aeruginosa | 25 | [10][13] |

| E. coli | < 3.13 | [10] | |

| Tetrahydro-2H-thiopyran-4-yl based Thiazoles | Candida spp. | 0.98 - 15.62 | [11] |

| Gram-positive bacteria | 7.81 - 62.5 | [11] |

D. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[2][12]

Principle: A standardized inoculum of a specific microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined as the lowest concentration that inhibits visible growth after incubation.[12]

Step-by-Step Methodology:

-

Preparation of Bacterial/Fungal Inoculum:

-

From a fresh culture, select several colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[2]

-

Dilute this suspension to achieve the final desired inoculum concentration.

-

-

Preparation of Serial Dilutions:

-

Inoculation and Incubation:

-

Add the standardized inoculum to each well containing the serially diluted compound.

-

Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[2]

-

Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for bacteria).[2]

-

-

Reading and Interpretation:

-

After incubation, visually inspect the plate for turbidity (growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.[12]

-

III. Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Tetrahydropyran derivatives have emerged as potential anti-inflammatory agents by targeting key inflammatory pathways.

A. Mechanism of Action: Inhibition of Pro-inflammatory Mediators

Many tetrahydropyran derivatives exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[15][16]

B. Targeting the NF-κB Signaling Pathway

A crucial target for many anti-inflammatory tetrahydropyran derivatives is the nuclear factor-kappa B (NF-κB) signaling pathway.[15][17] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in the inflammatory response. By inhibiting the activation of NF-κB, these compounds can effectively suppress the inflammatory cascade.[15][16]

The following diagram illustrates the inhibition of the NF-κB signaling pathway by a tetrahydropyran derivative.

Caption: Inhibition of the NF-κB signaling pathway by a tetrahydropyran derivative.

D. Experimental Protocol: ELISA for Cytokine Measurement

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of cytokines like TNF-α and IL-6 in biological samples.[18][19][20]

Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, followed by a detection antibody that is conjugated to an enzyme. The addition of a substrate results in a color change that is proportional to the amount of cytokine present.[21]

Step-by-Step Methodology:

-

Coating the Plate:

-

Coat the wells of a 96-well microplate with a capture antibody specific for the target cytokine (e.g., anti-TNF-α).

-

Incubate overnight at 4°C.[19]

-

-

Blocking:

-

Wash the plate and add a blocking buffer to prevent non-specific binding.

-

Incubate for 1-2 hours at room temperature.

-

-

Sample and Standard Incubation:

-

Add standards of known cytokine concentrations and the experimental samples to the wells.

-

Incubate for 2 hours at room temperature.[19]

-

-

Detection Antibody Incubation:

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Incubate for 1-2 hours at room temperature.[19]

-

-

Enzyme Conjugate and Substrate Addition:

-

Wash the plate and add an enzyme-linked avidin (e.g., streptavidin-HRP).

-

Incubate for 20-30 minutes at room temperature.[19]

-

Wash the plate and add a substrate solution (e.g., TMB).

-

-

Stopping the Reaction and Reading the Plate:

-

Stop the reaction with a stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Use the standard curve to determine the concentration of the cytokine in the experimental samples.

-

IV. Antiviral Activity: A Frontier in Tetrahydropyran Research

The development of effective antiviral agents is a major global health priority. While the exploration of tetrahydropyran derivatives as antiviral agents is an evolving field, several studies have highlighted their potential against a variety of viruses, including HIV.[5]

A. Mechanism of Action: Targeting Viral Enzymes

A key strategy for antiviral drug development is the inhibition of viral enzymes that are essential for replication. For example, some tetrahydropyran derivatives have been designed to act as protease inhibitors, preventing the cleavage of viral polyproteins into their functional components.[5][22][23] Others may target viral polymerases, enzymes responsible for replicating the viral genome.[23][24]

B. Structure-Activity Relationship (SAR) in HIV Protease Inhibitors

In the context of HIV protease inhibitors, the tetrahydropyran ring can serve as a P2 ligand, fitting into a hydrophobic pocket of the enzyme. The stereochemistry and substitution pattern of the THP ring are critical for potent inhibitory activity.[5] For instance, the replacement of the oxygen atom in a tetrahydrofuran ring (a related five-membered heterocycle) with a methylene group can lead to a drastic loss of antiviral activity, highlighting the importance of hydrogen bonding interactions.[5]

C. Quantitative Data: Antiviral Potency

The antiviral activity of compounds is often expressed as the half-maximal effective concentration (EC50), which is the concentration required to inhibit viral replication by 50%.

| Compound Class | Virus | EC50 (nM) | Reference |

| Fused Cyclopentane-Tetrahydrofuran Derivative | HIV-1 | 8 | [5] |

| C4-substituted bis-Tetrahydrofuran Derivative | HIV-1 | 2.4 | [5] |

V. Conclusion: The Future of Tetrahydropyran Derivatives in Medicine

The tetrahydropyran scaffold continues to be a rich source of inspiration for the design and development of novel therapeutic agents. Its inherent structural features, coupled with the vast possibilities for chemical modification, provide a powerful platform for targeting a wide range of biological processes. The diverse activities of substituted tetrahydropyran derivatives, from combating cancer and microbial infections to modulating the immune response and inhibiting viral replication, underscore the immense potential of this chemical class.

As our understanding of disease mechanisms deepens and our synthetic capabilities expand, we can anticipate the emergence of even more sophisticated and potent tetrahydropyran-based drugs. The integration of computational modeling, high-throughput screening, and detailed mechanistic studies will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic. The journey of the humble tetrahydropyran ring in medicine is far from over; it is a testament to the power of nature's design and the ingenuity of chemical synthesis in the ongoing quest for better health.

References

-

International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Bio-protocol. Cytokine Measurement by ELISA. [Link]

-

Murphy-Benenato, K. E., et al. (2014). Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1213–1218. [Link]

-

Baltzar, B. K. (2017). Minimal Inhibitory Concentration (MIC). protocols.io. [Link]

-

YouTube. (2023). Agar Dilution (MIC) Susceptibility Test Method. [Link]

-

YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

-

ResearchGate. The anticancer IC50 values of synthesized compounds against 3 cell lines. [Link]

-

Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PLoS One, 8(1), e53620. [Link]

-

Leng, S. X., et al. (2008). ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH. The journals of gerontology. Series A, Biological sciences and medical sciences, 63(8), 879–884. [Link]

-

ResearchGate. The anticancer IC50 values of synthesized compounds. [Link]

-

ResearchGate. ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in... [Link]

-

ResearchGate. Anti-inflammatory effect of HT on NF-kB signaling pathway. Created with... [Link]

-

ResearchGate. Table 2 : IC50 values for synthesized compounds against cancer cell lines. [Link]

-

Murphy-Benenato, K. E., et al. (2014). Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors. ACS medicinal chemistry letters, 5(11), 1213–1218. [Link]

-

Ghosh, A. K., et al. (2013). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future medicinal chemistry, 5(11), 1327–1342. [Link]

-

Szymański, P., et al. (2018). Synthesis, antimicrobial and anticonvulsant screening of small library of tetrahydro-2H-thiopyran-4-yl based thiazoles and selenazoles. Bioorganic & medicinal chemistry letters, 28(19), 3213–3219. [Link]

-

Al-Ostoot, F. H., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules (Basel, Switzerland), 26(11), 3163. [Link]

-

ResearchGate. MIC values (μg/mL) of compounds 1-4 and the reference antimicrobial... [Link]

-

ResearchGate. Synthesis and Evaluation of Some Tetrahydropyrimidine Derivatives as Antimicrobial. [Link]

-

Graphviz. Drawing graphs with dot. [Link]

-

Graphviz. Graphviz. [Link]

-

Onoue, S., et al. (2008). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biological & pharmaceutical bulletin, 31(3), 473–478. [Link]

-

National Institutes of Health. Recent advances of tryptanthrin and its derivatives as potential anticancer agents. [Link]

-

De Clercq, E. (2009). Antiviral Agents. Cell, 138(4), 603-604. [Link]

-

Wang, Y., et al. (2024). Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy. Journal of enzyme inhibition and medicinal chemistry, 39(1), 2315227. [Link]

-

Pires, D. E. V., et al. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. Pharmaceuticals, 15(9), 1099. [Link]

-

Wu, J., et al. (2018). In Vitro and In Vivo Anti-Inflammatory Effects of Polyphyllin VII through Downregulating MAPK and NF-κB Pathways. Molecules (Basel, Switzerland), 23(10), 2639. [Link]

-

Tan, M. L., et al. (2020). A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 10(1), 138. [Link]

-

ResearchGate. The anti-inflammatory effects of-NF are mediated through inhibition of... [Link]

-

GitHub. README.txt. [Link]

-

Al-Tammemi, A. B. (2021). A review: Mechanism of action of antiviral drugs. Medical Science, 25(110), 629-636. [Link]

-

Graphviz. DOT Language. [Link]

-

Drug Design Org. Structure Activity Relationships. [Link]

-

YouTube. (2020). Antiviral Drugs Mechanisms of Action, Animation. [Link]

-

Tan, M. L., et al. (2020). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 10(1), 138. [Link]

-

GMCH. ANTI VIRAL DRUGS. [Link]

-

Taylor & Francis. Structure activity relationship – Knowledge and References. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. ijprajournal.com [ijprajournal.com]

- 10. Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, antimicrobial and anticonvulsant screening of small library of tetrahydro-2H-thiopyran-4-yl based thiazoles and selenazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 15. Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bio-protocol.org [bio-protocol.org]

- 19. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. m.youtube.com [m.youtube.com]

- 24. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid (CAS No. 894789-84-5)

This technical guide provides a comprehensive overview of 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid, a substituted tetrahydropyran derivative. The content herein is curated for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document will delve into the compound's chemical identity, plausible synthetic routes, proposed analytical characterization, and a discussion of its potential biological significance based on the activities of structurally related molecules.

Introduction and Chemical Identity

This compound is a carboxylic acid derivative featuring a tetrahydropyran ring substituted with a methyl group and an acetic acid moiety at the 4-position. The tetrahydropyran (THP) scaffold is a prevalent structural motif in a multitude of natural products and pharmacologically active compounds, valued for its favorable physicochemical properties and its ability to engage in hydrogen bonding.[1][2] The presence of both a hydrogen bond donor (carboxylic acid) and acceptor (pyran oxygen) suggests its potential for specific interactions with biological targets.

CAS Number: 894789-84-5[3]

Molecular Formula: C₈H₁₄O₃

Molecular Weight: 158.19 g/mol [4]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The predicted physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding its behavior in biological systems and for the design of formulations and assays.

| Property | Value | Source |

| Molecular Weight | 158.19 g/mol | PubChem[4] |

| XLogP3 | 0.8 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |

| Rotatable Bond Count | 2 | PubChem[4] |

| Exact Mass | 158.0943 g/mol | PubChem[4] |

| Topological Polar Surface Area | 46.5 Ų | PubChem[4] |

Proposed Synthesis and Purification

Proposed Synthesis Workflow

The proposed synthesis involves a two-step process starting from isoprenol and pyruvic acid, as illustrated in the workflow diagram below. The key transformation is an acid-catalyzed Prins cyclization to form the tetrahydropyran ring, followed by a subsequent reaction to introduce the acetic acid side chain.

Figure 2: Proposed two-step synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-hydroxy-4-methyltetrahydropyran-2-one via Prins Cyclization

-

To a stirred solution of isoprenol (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add pyruvic acid (1.1 eq).

-

Slowly add a catalytic amount of concentrated sulfuric acid (0.05 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude lactone, 4-hydroxy-4-methyltetrahydropyran-2-one.

Rationale: The Prins cyclization is a robust method for forming tetrahydropyran rings from a homoallylic alcohol and an aldehyde or ketone.[5] In this proposed scheme, pyruvic acid serves as the carbonyl component. The acidic catalyst facilitates the cyclization and subsequent lactonization.

Step 2: Synthesis of this compound

-

Dissolve the crude lactone from Step 1 in a suitable solvent (e.g., ethanol).

-

Cool the solution to 0 °C and add sodium borohydride (2.0 eq) portion-wise.

-

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

-

Acidify the reaction mixture with 1M hydrochloric acid to pH 2-3. This step facilitates the ring-opening and rearrangement to the desired carboxylic acid.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Rationale: The reduction of the lactone with sodium borohydride to the corresponding lactol, followed by an acid-catalyzed ring-opening and rearrangement, is a plausible route to introduce the acetic acid moiety at the 4-position.

Purification Protocol

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. As the final compound is a carboxylic acid, the inclusion of a small amount of acetic acid in the eluent may be necessary to prevent tailing. Alternatively, purification can be achieved by recrystallization from a suitable solvent system.

Analytical Characterization (Predicted)

The identity and purity of synthesized this compound would be confirmed using standard analytical techniques. The expected spectral data are outlined below, based on the known spectra of similar structures.[6][7][8][9][10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include a singlet for the methyl group protons, multiplets for the methylene protons of the tetrahydropyran ring, and a singlet for the methylene protons of the acetic acid side chain. The carboxylic acid proton would likely appear as a broad singlet.

-

¹³C NMR: The spectrum should show distinct signals for the quaternary carbon at the 4-position, the methyl carbon, the methylene carbons of the pyran ring, the methylene carbon of the acetic acid group, and the carbonyl carbon of the carboxylic acid.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): In negative ion mode, the spectrum should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻. In positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ may be observed.

Infrared (IR) Spectroscopy

-

The IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid. A strong, sharp absorption around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid group should also be present. The C-O stretching of the ether in the pyran ring would likely appear in the 1050-1150 cm⁻¹ region.[13]

Potential Applications in Drug Discovery and Research

While there is no specific biological activity reported for this compound, the tetrahydropyran moiety is a key structural feature in numerous biologically active molecules. Pyran derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][14][15]

The presence of the carboxylic acid group provides a handle for further chemical modification, allowing for the synthesis of ester or amide derivatives to explore structure-activity relationships. For instance, derivatives of tetrahydropyran have been investigated as selective CB2 receptor agonists for the treatment of inflammatory pain.[16] Given the diverse biological roles of pyran-containing molecules, this compound could serve as a valuable building block in the synthesis of novel therapeutic agents.

Conclusion

This technical guide has provided a comprehensive overview of this compound, including its chemical identity, a plausible synthetic route with a detailed hypothetical protocol, and predicted analytical characterization data. While specific biological data for this compound is not yet available, its structural features suggest it as a promising scaffold for further investigation in medicinal chemistry and drug discovery. The information presented herein is intended to serve as a valuable resource for researchers interested in the synthesis and potential applications of this and related tetrahydropyran derivatives.

References

-

Giblin, G. M. P., O'Shaughnessy, C. T., Naylor, A., Mitchell, W. L., Eatherton, A. J., Slingsby, B. P., Rawlings, D. A., Goldsmith, P., Brown, A. J., Haslam, C. P., Clayton, N. M., Wilson, A. W., Chessell, I. P., Wittington, A. R., & Green, R. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597–2600. [Link]

-

Garrido, F., Santalla, H., Gómez, G., & Fall, Y. (2020). Total synthesis of the civet constituent (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid. MOJ Biorganic & Organic Chemistry, 4(1), 7-9. [Link]

-

Kumbhani, J., & Bhatt, K. D. (2023). 4H-Pyran-based biologically active molecules. ResearchGate. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 64100309, 2-(2-Methyltetrahydro-2H-pyran-4-yl)aceticacid. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 78446, Tetrahydro-4-methyl-2H-pyran. Retrieved from [Link]

- Maurer, B., Grieder, A., & Thommen, W. (1979). (cis-6-Methyltetrahydropyran-2-yl)acetic acid, a novel compound from civet (Viverra civetta). Helvetica Chimica Acta, 62(1), 44-47.

-

Giblin, G. M. P., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597-600. [Link]

- European Patent Office. (2008). Novel pyran derivatives, their preparation and use thereof in perfumery (EP2112144A1).

-

Kumar, A., et al. (2022). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Frontiers in Chemistry, 10, 969135. [Link]

-

ResearchGate. (n.d.). Examples of pyran molecules with biological activities. [Link]

-

NIST. (n.d.). 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]

-

NIST. (n.d.). 2H-Pyran, tetrahydro-2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 7: Mass spectra of Acetic acid,.... [Link]

-

NIST. (n.d.). Acetic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (n.d.). Ethyl 4H-Pyran-4-one-2-carboxylate. [Link]

-

Central Asian Journal of Medical and Natural Science. (2024). Preparation And Evaluation Of The Biological Activity Of A 2- Amino Pyran Ring Using A Solid Base Catalyst. [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

NIST. (n.d.). 2H-Pyran, tetrahydro-2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Acetic acid. In NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid (CN103242276A).

-

Organic Syntheses. (n.d.). Nakagawa, M. - Organic Syntheses Procedure. [Link]

-

ResearchGate. (2017). Preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol via Prins cyclization using Fe-modified silica. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. medcraveonline.com [medcraveonline.com]

- 3. 2-(4-Methyl-tetrahydro-2H-pyran-4-yl)acetic acid | 894789-84-5 | UKB78984 [biosynth.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tetrahydro-4-methyl-2H-pyran | C6H12O | CID 78446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)- [webbook.nist.gov]

- 8. 2H-Pyran-2-one, tetrahydro-4-methyl- [webbook.nist.gov]

- 9. 2H-Pyran, tetrahydro-2-methyl- [webbook.nist.gov]

- 10. Acetic acid [webbook.nist.gov]

- 11. 2H-Pyran, tetrahydro-2-methyl- [webbook.nist.gov]

- 12. Acetic acid [webbook.nist.gov]

- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 14. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Tetrahydropyran Compounds

Introduction: The Tetrahydropyran Scaffold - A Privileged Structure in Modern Chemistry

The tetrahydropyran (THP) ring, a six-membered oxygen-containing heterocycle, represents a cornerstone of modern medicinal chemistry and natural product synthesis.[1][2][3] Its prevalence is not coincidental; the THP motif is the sixth most common ring system among all FDA-approved small molecule drugs and is a fundamental structural unit in a vast array of biologically active natural products, from potent anticancer agents like bryostatin 1 to complex marine toxins such as the brevetoxins.[4][5] The conformational stability of the THP ring, which preferentially adopts a chair-like geometry similar to cyclohexane, provides a reliable three-dimensional scaffold for orienting substituents, a critical feature for molecular recognition and biological activity.[6][7][8]

This guide provides an in-depth exploration of the core strategies for the stereoselective synthesis of novel THP compounds. Moving beyond a simple recitation of reactions, we will delve into the mechanistic underpinnings and strategic considerations that guide the choice of a synthetic route, reflecting the decision-making process of researchers at the forefront of drug discovery and development.

Chapter 1: Foundational Strategies - Intramolecular Cyclization

The most direct and conceptually simple approach to the THP ring is through intramolecular cyclization, where a linear precursor containing a nucleophilic oxygen and an electrophilic carbon are induced to form the six-membered ring. The choice of activating conditions and the nature of the precursor are paramount to achieving high yields and stereocontrol.

Intramolecular Williamson Ether Synthesis

This classical C-O bond-forming reaction remains a robust method for synthesizing simple THPs. The strategy involves the deprotonation of a haloalcohol to generate an alkoxide, which subsequently undergoes an intramolecular SN2 reaction to displace the halide.[9]

-

Causality in Experimental Design: The success of this method hinges on favoring the 6-exo-tet cyclization pathway. The precursor, typically a 5-halo- or 5-tosyloxy-alkanol, is chosen to ensure proper geometric alignment for the backside attack required by the SN2 mechanism. The choice of a strong, non-nucleophilic base (e.g., Sodium Hydride, NaH) is critical to ensure complete deprotonation of the alcohol without competing intermolecular side reactions.

Intramolecular Epoxide Ring Opening (IERO)

Nature frequently employs epoxide-opening cascades to construct polyether natural products, and synthetic chemists have adopted this powerful strategy.[4] The intramolecular ring-opening of 4,5-epoxy alcohols can proceed via two pathways: a 5-exo-tet cyclization to yield a tetrahydrofuran (THF) or a 6-endo-tet cyclization to afford the desired THP.

-

Controlling Regioselectivity: Directing the reaction towards the 6-endo pathway is the primary challenge. The choice of catalyst is the key determinant.

-

Brønsted or Lewis Acid Catalysis: In many cases, acid catalysis favors the formation of the thermodynamically more stable product, which can be the THP. However, acidic conditions can sometimes preferentially activate the less substituted end of the epoxide, leading to the 5-exo product.[4]

-

Transition Metal Catalysis: Mild rhodium-based catalysts have shown remarkable efficacy in promoting the 6-endo cyclization, even in cases where acidic conditions yield low yields or undesired products.[4] This is often attributed to the coordination of the metal to both the alcohol and the epoxide, pre-organizing the transition state for the desired cyclization.

-

Intramolecular Oxa-Michael Addition

The intramolecular conjugate addition of an alcohol to an α,β-unsaturated ester, ketone, or thioester is a highly effective method for constructing substituted THPs, particularly for establishing the less-favored 2,6-trans stereochemistry in certain substrates.[10][11][12][13]

-

Stereochemical Control: The stereochemical outcome of the cyclization is often dictated by the reaction conditions. Computational and experimental studies have shown that the 4-hydroxyl group in certain precursors can be essential for stereodivergence.[14]

-

Base-Mediated (TBAF): Can proceed through a boat-like transition state, enforced by a hydrogen bond between the cyclizing alkoxide and the 4-hydroxyl group, to yield the 2,6-trans product.[14]

-

Acid-Mediated (TFA): Proceeds through a more conventional chair-like transition state to give the thermodynamically favored 2,6-cis product.[14] This predictable stereodivergence is a powerful tool for accessing different diastereomers from a common precursor.

-

Chapter 2: Convergent Strategies - Cyclizations Involving Oxocarbenium Ions

Perhaps the most powerful and versatile class of reactions for THP synthesis involves the generation and subsequent trapping of a transient oxocarbenium ion. These methods are highly convergent, allowing for the rapid assembly of complex THP structures from simpler fragments.

The Prins Cyclization: A Workhorse of THP Synthesis

First reported over a century ago, the Prins cyclization has evolved into a formidable strategy for the stereoselective synthesis of highly substituted THPs.[15][16] The reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone.[16] The key intermediate is an oxocarbenium ion, which is trapped intramolecularly by the alkene.

Caption: Generalized mechanism of the Prins cyclization for THP synthesis.

-

Causality in Stereocontrol: The high degree of stereoselectivity observed in many Prins cyclizations is a direct consequence of the reaction proceeding through a well-defined, chair-like transition state.[11] Substituents on both the homoallylic alcohol and the aldehyde prefer to occupy pseudo-equatorial positions in this transition state to minimize steric strain, thus dictating the stereochemistry of the final product.

-

Catalyst Choice:

-

Brønsted Acids (e.g., TFA, HClO₄): Effective for simple substrates but can be harsh.[11][15]

-

Lewis Acids (e.g., BF₃·OEt₂, SnCl₄, InCl₃): Offer milder conditions and can provide different selectivity profiles.[15][16][17] For instance, catalytic BF₃·OEt₂ has been used effectively in the synthesis of the C20−C27 segment of phorboxazole.[17] Silyl-Prins cyclizations, which use silyl-activated precursors, often employ Lewis acids like TMSOTf to promote the reaction.[15]

-

Hetero-Diels-Alder Cycloaddition

The [4+2] hetero-Diels-Alder reaction between an activated diene (like a Danishefsky's diene) and an aldehyde is a highly efficient method for accessing dihydropyranones, which can be readily converted to THPs.[4][11][12] The development of asymmetric catalysts, such as Jacobsen's chiral chromium(III) catalysts, has transformed this into a powerful tool for enantioselective THP synthesis.[11][12]

Chapter 3: Modern Frontiers - Asymmetric Organocatalysis

The rise of asymmetric organocatalysis has provided a paradigm shift in the synthesis of chiral molecules, offering metal-free conditions and often exceptional levels of stereocontrol.[18][19][20] For THP synthesis, organocatalysis frequently operates through domino or cascade reactions, where multiple bonds and stereocenters are formed in a single, highly efficient operation.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is Tetrahydropyran?_Chemicalbook [chemicalbook.com]

- 6. An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran | Semantic Scholar [semanticscholar.org]

- 7. researchwithnj.com [researchwithnj.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 11. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. "Synthesis of Tetrahydropyran Natural Products" by Hannah Ford [crossworks.holycross.edu]

- 14. The stereodivergent formation of 2,6-cis and 2,6-trans-tetrahydropyrans: experimental and computational investigation of the mechanism of a thioester oxy-Michael cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 19. Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid: A Predictive Technical Guide

Introduction

2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid is a carboxylic acid derivative featuring a substituted tetrahydropyran ring. As with many novel organic molecules in pharmaceutical and materials science research, a comprehensive structural elucidation is paramount for confirming its identity, purity, and for understanding its chemical behavior. This technical guide provides a detailed, predictive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Due to the absence of published experimental spectra for this specific molecule, this guide will leverage established spectroscopic principles and data from analogous structures to predict the expected spectral features. This predictive analysis serves as a robust reference for researchers and drug development professionals, offering insights into what to expect during experimental characterization and aiding in the interpretation of acquired data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule. This section outlines the predicted ¹H and ¹³C NMR spectra for this compound, along with a detailed experimental protocol.

Theoretical Principles

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb electromagnetic radiation at specific frequencies. These frequencies, or chemical shifts (δ), are highly sensitive to the local electronic environment of each nucleus, providing detailed information about its connectivity and chemical nature.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol describes the standard procedure for preparing a small organic molecule for NMR analysis.

Diagram of the NMR Sample Preparation Workflow

Caption: Workflow for NMR sample preparation and data acquisition.

-

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[1][2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1][3] For carboxylic acids, DMSO-d₆ can be advantageous as it often results in a sharper -COOH proton signal.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube to prevent distortion of the magnetic field homogeneity.[3]

-

Cap the NMR tube securely.

-

-

Instrumental Analysis:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typically, 8 to 16 scans are sufficient.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 128 to 1024) will be necessary to achieve an adequate signal-to-noise ratio.[2]

-

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals corresponding to the different proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-12 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[4][5] |

| ~3.6-3.8 | Multiplet | 4H | -CH₂-O- | Protons on the carbons adjacent to the ring oxygen are deshielded by the electronegative oxygen atom. |

| ~2.3 | Singlet | 2H | -CH₂-COOH | The methylene protons adjacent to the carbonyl group are deshielded. |

| ~1.5-1.7 | Multiplet | 4H | Ring -CH₂- | The remaining methylene protons on the tetrahydropyran ring. |

| ~1.1 | Singlet | 3H | -CH₃ | The methyl group protons on the quaternary carbon are expected to be a singlet in the aliphatic region. |

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~178-180 | -COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded.[5] |

| ~65-70 | -CH₂-O- | Carbons bonded to the electronegative oxygen atom are deshielded. |

| ~45-50 | -CH₂-COOH | The methylene carbon adjacent to the carbonyl group. |

| ~35-40 | Ring -CH₂- | The remaining methylene carbons of the tetrahydropyran ring. |

| ~30-35 | Quaternary C | The quaternary carbon bearing the methyl and acetic acid groups. |

| ~20-25 | -CH₃ | The methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the C-O bond of the ether.

Theoretical Principles

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds (e.g., C=O, O-H, C-H) vibrate at specific frequencies, resulting in a unique spectral fingerprint for each molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method for obtaining IR spectra of solid and liquid samples with minimal preparation.

Diagram of the ATR-FTIR Analysis Workflow

Caption: Workflow for ATR-FTIR sample analysis.

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.[6]

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).[7]

-

-

Sample Analysis:

-

Place a small amount of the solid or liquid this compound directly onto the ATR crystal.[8]

-

If the sample is a solid, use the pressure arm to ensure good contact between the sample and the crystal.[8]

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly after the measurement.

-

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound is expected to show the following key absorption bands:

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2500-3300 | Broad, Strong | O-H stretch | The characteristic broad absorption of a hydrogen-bonded carboxylic acid O-H group.[2][4] |

| 2850-2960 | Medium-Strong | C-H stretch | Aliphatic C-H stretching from the methyl and methylene groups. |

| ~1710 | Strong, Sharp | C=O stretch | The carbonyl stretch of a saturated carboxylic acid.[1][3] |

| 1210-1320 | Medium | C-O stretch | The C-O stretching of the carboxylic acid.[2] |

| ~1100 | Strong | C-O-C stretch | The characteristic C-O-C stretching of the tetrahydropyran ether linkage. |

| 900-960 | Broad, Medium | O-H bend | The out-of-plane O-H bend of the carboxylic acid dimer.[3] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its structure.

Theoretical Principles